

Application Notes and Protocols for TAK-071

Oral Gavage Formulation

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Compound of Interest

Compound Name:	Tak-071
CAS No.:	1820812-16-5
Cat. No.:	B3028303

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Introduction

TAK-071 is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 1 (M1R).^{[1][2][3]} As a brain-penetrant compound, it is under investigation for its therapeutic potential in cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.^{[4][5]} These application notes provide detailed protocols for the preparation of **TAK-071** formulations suitable for oral gavage in preclinical research settings.

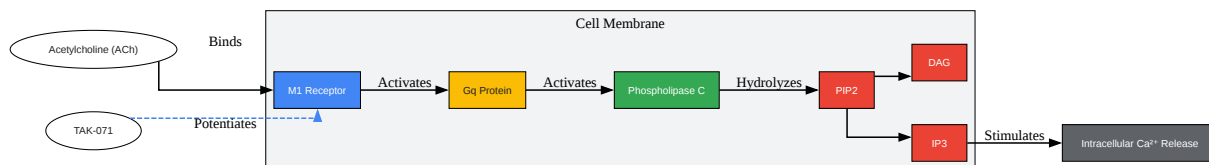
Chemical Properties

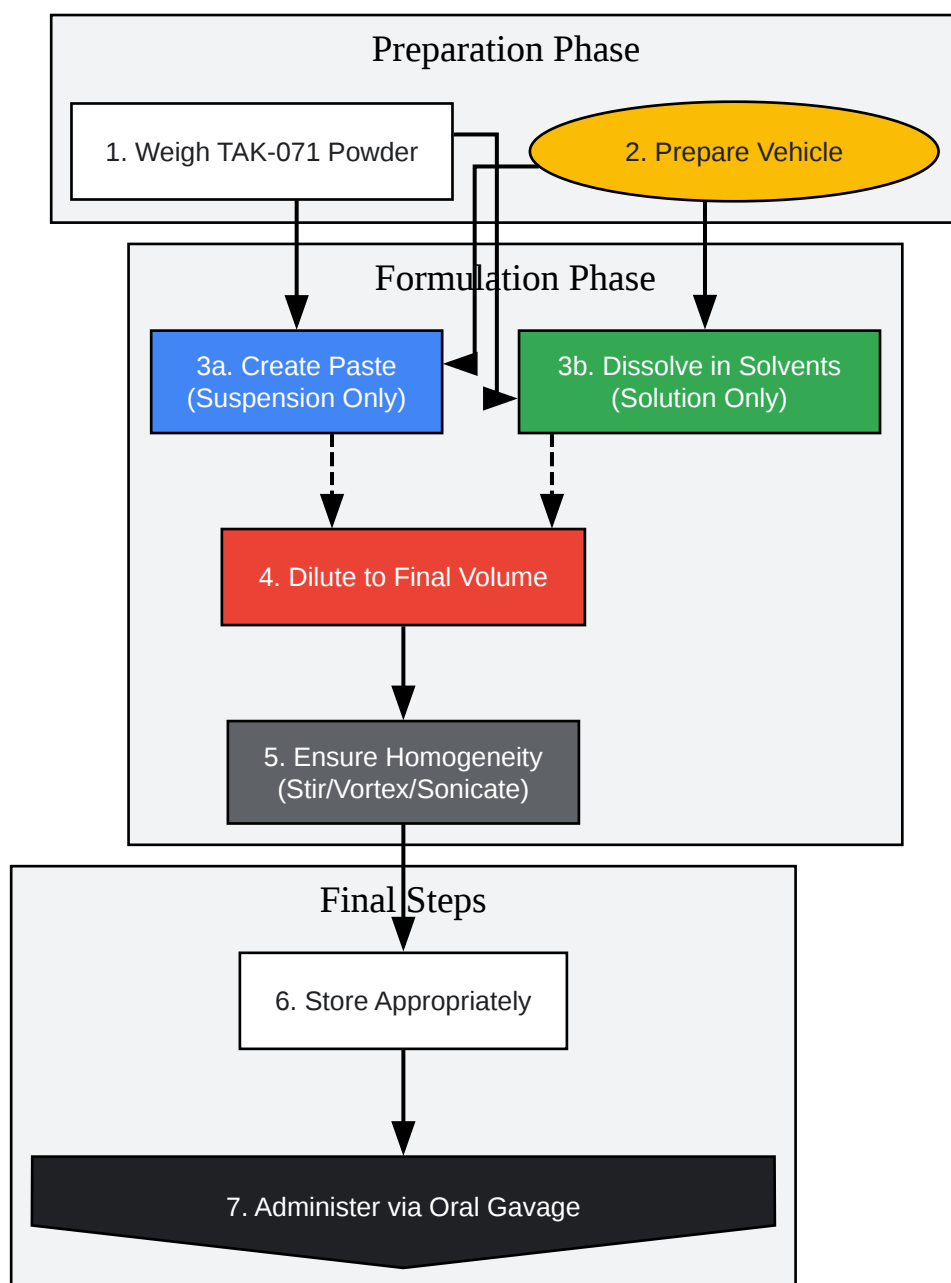
A clear understanding of the physicochemical properties of **TAK-071** is essential for appropriate formulation development.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₄ FN ₃ O ₃	
Molecular Weight	421.46 g/mol	
Appearance	White to off-white solid	
CAS Number	1820812-16-5	
Solubility (in DMSO)	≥ 135 mg/mL (320.32 mM)	

Mechanism of Action and Signaling Pathway

TAK-071 acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). This potentiation of M1R signaling leads to downstream effects, including the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Increased IP₃ levels lead to the release of intracellular calcium, a key event in many cellular responses. Studies have shown that **TAK-071** increases hippocampal inositol monophosphate production, a downstream metabolite of IP₃.





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References

- [1. file.medchemexpress.com](https://file.medchemexpress.com) [file.medchemexpress.com]
- [2. medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- [3. TAK-071 | AChR | TargetMol](https://targetmol.com) [targetmol.com]
- [4. drughunter.com](https://drughunter.com) [drughunter.com]
- [5. An Acetylcholine M1 Receptor–Positive Allosteric Modulator \(TAK-071\) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC](https://pubmed.ncbi.nlm.nih.gov/3028303/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/3028303/)]
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